

An In-depth Technical Guide to Hexadecyl Isocyanate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexadecyl isocyanate*

Cat. No.: *B154356*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl isocyanate (CAS No. 1943-84-6) is a long-chain aliphatic isocyanate that holds significant interest in various fields of chemical synthesis and materials science. Its unique bifunctional nature, combining a reactive isocyanate group with a long, hydrophobic hexadecyl chain, makes it a valuable intermediate for the synthesis of a wide range of organic molecules, including surfactants, coatings, and polymers. In the context of drug development, its ability to react with various nucleophiles allows for the covalent modification of biomolecules and the synthesis of novel drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **hexadecyl isocyanate**, along with representative experimental protocols and visualizations to aid researchers in their scientific endeavors.

Chemical Properties and Structure

Hexadecyl isocyanate is a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₇ H ₃₃ NO	[1]
Molecular Weight	267.45 g/mol	[1]
Density	0.861 g/mL at 25 °C	[2] [3]
Boiling Point	186-188 °C at 14 mmHg	[2] [3]
Refractive Index (n ²⁰ /D)	1.448	[2] [3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Appearance	Colorless to pale yellow liquid	[1]

Structural Information

Identifier	Value	Reference
SMILES	CCCCCCCCCCCCCCCCN=C =O	[1] [3]
InChI	InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3	[1] [3]
InChIKey	GFLXBRUGMACJLQ- UHFFFAOYSA-N	[1] [3]

The structure of **hexadecyl isocyanate** consists of a sixteen-carbon alkyl chain (hexadecyl group) attached to a highly reactive isocyanate (-N=C=O) functional group. The long alkyl chain imparts significant hydrophobicity to the molecule, while the isocyanate group serves as a potent electrophile.

Reactivity

The isocyanate group is characterized by its high reactivity towards nucleophiles. The carbon atom of the N=C=O group is electron-deficient and readily attacked by molecules containing active hydrogen atoms, such as alcohols, amines, and water.

Reaction with Alcohols

Hexadecyl isocyanate reacts with alcohols to form carbamates (urethanes). This reaction is fundamental to the production of polyurethanes when diols or polyols are used.

Reaction with Amines

The reaction of **hexadecyl isocyanate** with primary or secondary amines yields substituted ureas. This reaction is typically faster than the reaction with alcohols.

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a urea.

Experimental Protocols

The following are representative protocols for the synthesis and purification of long-chain isocyanates like **hexadecyl isocyanate**. These are general methods and may require optimization for specific applications.

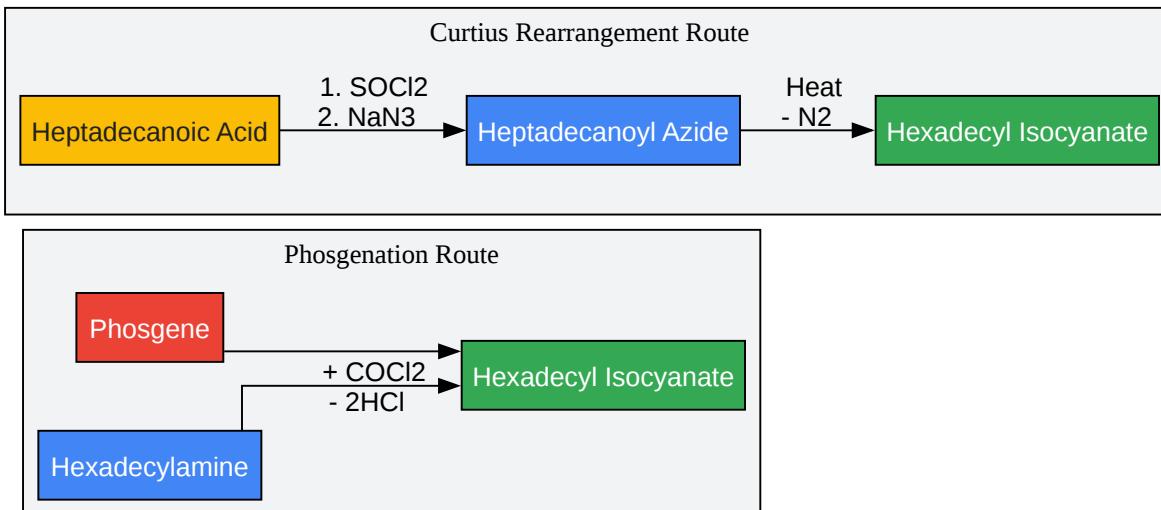
Synthesis via Phosgenation of Hexadecylamine (Representative Protocol)

Disclaimer: This protocol involves the use of phosgene, a highly toxic gas. All work must be performed in a well-ventilated fume hood with appropriate safety precautions and by personnel trained in handling hazardous chemicals.

- Reaction Setup: A solution of hexadecylamine in an inert solvent (e.g., toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for unreacted phosgene and HCl.
- Phosgenation: Phosgene gas is bubbled through the stirred solution at a controlled rate. The reaction is typically carried out at elevated temperatures. The progress of the reaction can be monitored by the disappearance of the amine starting material (e.g., by TLC or GC).

- Work-up: Upon completion, excess phosgene and HCl are removed by purging the reaction mixture with an inert gas (e.g., nitrogen).
- Purification: The solvent is removed under reduced pressure. The crude **hexadecyl isocyanate** is then purified by vacuum distillation.

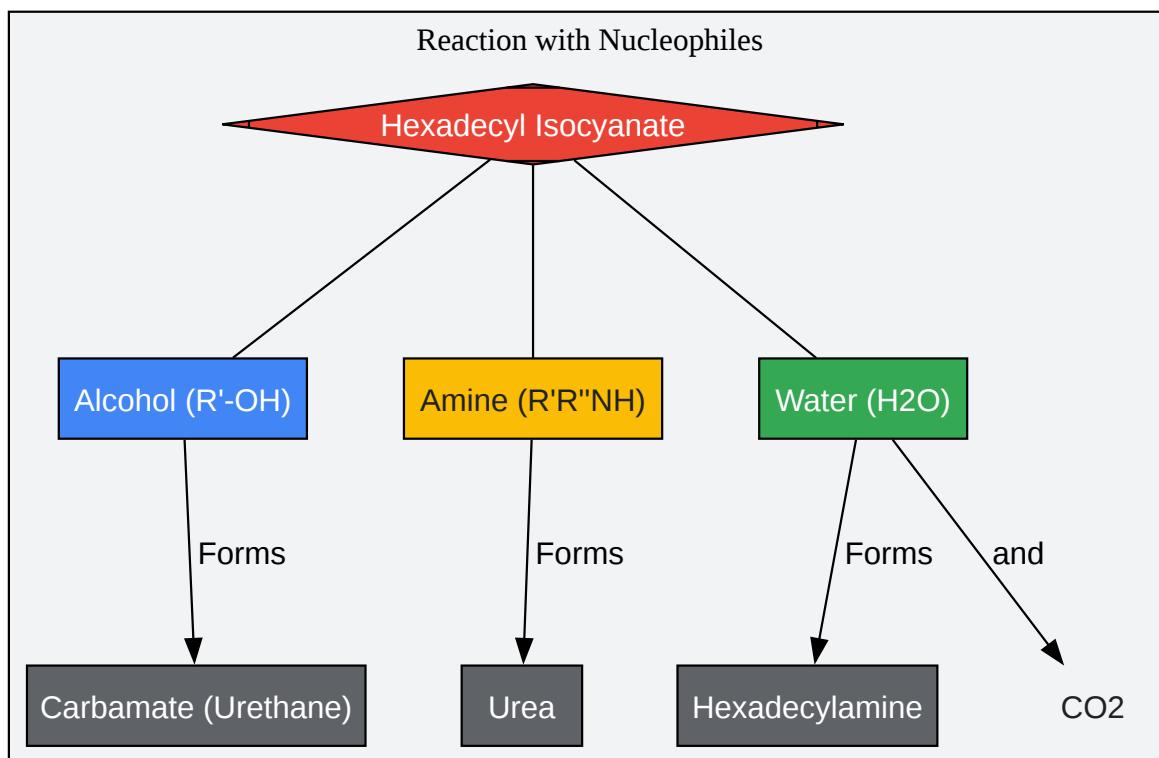
Synthesis via Curtius Rearrangement of Heptadecanoyl Azide (Representative Protocol)


- Formation of Acyl Chloride: Heptadecanoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
- Formation of Acyl Azide: The heptadecanoyl chloride is then reacted with an azide source, such as sodium azide, in an appropriate solvent (e.g., acetone/water) to form heptadecanoyl azide.
- Curtius Rearrangement: The heptadecanoyl azide is carefully heated in an inert solvent (e.g., toluene). The azide undergoes rearrangement with the loss of nitrogen gas to form **hexadecyl isocyanate**.
- Purification: The solvent is removed under reduced pressure, and the resulting **hexadecyl isocyanate** is purified by vacuum distillation.

Purification by Vacuum Distillation

Crude **hexadecyl isocyanate** can be purified by fractional distillation under reduced pressure. The boiling point of 186-188 °C at 14 mmHg can be used as a reference. Care must be taken to avoid excessive heating, which can lead to polymerization of the isocyanate.

Visualizations


Synthesis of Hexadecyl Isocyanate

[Click to download full resolution via product page](#)

Caption: General synthesis routes for **hexadecyl isocyanate**.

Reactions of Hexadecyl Isocyanate

[Click to download full resolution via product page](#)

Caption: Common reactions of **hexadecyl isocyanate** with nucleophiles.

Safety and Handling

Hexadecyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.^[3] It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.^[3] Inhalation may cause allergy or asthma symptoms or breathing difficulties and respiratory irritation.^[3]

Personal Protective Equipment (PPE):

- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.
- Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).

- Eye Protection: Use chemical safety goggles and a face shield.
- Skin and Body Protection: Wear a chemical-resistant apron or full-body suit.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from moisture, as it reacts with water.
- Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.

Conclusion

Hexadecyl isocyanate is a versatile chemical intermediate with a rich reactivity profile, primarily driven by its electrophilic isocyanate group. Its long aliphatic chain provides unique solubility and surface-active properties to its derivatives. This guide has provided a detailed overview of its chemical and physical properties, structural information, and general reactivity. While specific, detailed experimental protocols for its synthesis are not readily available in the public domain, the representative methods presented here provide a solid foundation for researchers. As with all reactive chemicals, proper safety precautions are paramount when handling **hexadecyl isocyanate**. The information and visualizations provided herein are intended to support researchers and professionals in the safe and effective use of this compound in their research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexadecyl Isocyanate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154356#hexadecyl-isocyanate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com